molecular formula C29H25Cl2N3O2S2 B2773076 N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride CAS No. 1216456-19-7

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride

Cat. No.: B2773076
CAS No.: 1216456-19-7
M. Wt: 582.56
InChI Key: MCXTUVFYPPBURV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride is a useful research compound. Its molecular formula is C29H25Cl2N3O2S2 and its molecular weight is 582.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-(4-chlorophenoxy)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24ClN3O2S2.ClH/c30-20-10-12-21(13-11-20)35-18-26(34)32-29-27(28-31-23-8-4-5-9-24(23)36-28)22-14-15-33(17-25(22)37-29)16-19-6-2-1-3-7-19;/h1-13H,14-18H2,(H,32,34);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXTUVFYPPBURV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)NC(=O)COC3=CC=C(C=C3)Cl)C4=NC5=CC=CC=C5S4)CC6=CC=CC=C6.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications, particularly focusing on its role as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), a key enzyme involved in DNA repair processes.

The compound's chemical structure is characterized by a complex arrangement that contributes to its biological activity. Its molecular formula is C34H37ClN4O3S3C_{34}H_{37}ClN_{4}O_{3}S_{3} with a molecular weight of approximately 681.3 g/mol. The compound features multiple functional groups including a benzo[d]thiazole moiety and a tetrahydrothieno[2,3-c]pyridine structure, which are known to enhance biological interactions.

PropertyValue
Molecular FormulaC34H37ClN4O3S3
Molecular Weight681.3 g/mol
CAS Number1216424-65-5

Inhibition of APE1

Research has demonstrated that this compound exhibits potent inhibitory activity against APE1. APE1 plays a crucial role in the base excision repair pathway by recognizing and cleaving apurinic/apyrimidinic sites in DNA. The inhibition of APE1 can enhance the cytotoxicity of alkylating agents used in cancer therapy.

  • In vitro Studies : In assays using HeLa cell extracts, the compound showed single-digit micromolar activity against purified APE1, indicating its potential as an effective therapeutic agent when combined with DNA-damaging drugs like temozolomide and methylmethane sulfonate (MMS) .
  • Mechanism of Action : The inhibition leads to an accumulation of AP sites within cells treated with MMS, suggesting that the compound effectively disrupts the DNA repair process . This mechanism may enhance the efficacy of existing chemotherapeutic agents by preventing cancer cells from repairing DNA damage.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the compound's structure can significantly influence its biological activity. For instance, variations in substituents on the benzothiazole and thienopyridine rings have been shown to alter potency and selectivity for APE1 inhibition .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Combination Therapy : In preclinical models, combining this compound with standard chemotherapy agents resulted in improved tumor regression compared to monotherapy. The enhanced cytotoxic effect was attributed to the dual action of DNA damage and impaired repair mechanisms .
  • Neuroprotective Effects : Beyond its anticancer properties, preliminary studies suggest that this compound may offer neuroprotective effects in models of neurodegenerative diseases by modulating oxidative stress pathways .

Scientific Research Applications

Inhibition of APE1

Research has demonstrated that this compound exhibits potent inhibitory activity against APE1. APE1 plays a crucial role in the base excision repair pathway by recognizing and cleaving apurinic/apyrimidinic sites in DNA. The inhibition of APE1 can enhance the cytotoxicity of alkylating agents used in cancer therapy.

In vitro Studies : In assays using HeLa cell extracts, the compound showed single-digit micromolar activity against purified APE1, indicating its potential as an effective therapeutic agent when combined with DNA-damaging drugs like temozolomide and methylmethane sulfonate (MMS) .

Mechanism of Action : The inhibition leads to an accumulation of AP sites within cells treated with MMS, suggesting that the compound effectively disrupts the DNA repair process. This mechanism may enhance the efficacy of existing chemotherapeutic agents by preventing cancer cells from repairing DNA damage .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the compound's structure can significantly influence its biological activity. Variations in substituents on the benzothiazole and thienopyridine rings have been shown to alter potency and selectivity for APE1 inhibition .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

Combination Therapy : In preclinical models, combining this compound with standard chemotherapy agents resulted in improved tumor regression compared to monotherapy. The enhanced cytotoxic effect was attributed to the dual action of DNA damage and impaired repair mechanisms .

Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective effects in models of neurodegenerative diseases by modulating oxidative stress pathways .

Summary of Findings

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride has shown promise in various research applications:

  • Cancer Therapy : As an APE1 inhibitor, it enhances the effectiveness of chemotherapy agents.
  • Neuroprotection : Potential applications in neurodegenerative disease models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.